molecular formula C10H13NO3 B2772705 2-(tert-Butyl)-6-hydroxyisonicotinic acid CAS No. 102015-02-1

2-(tert-Butyl)-6-hydroxyisonicotinic acid

Cat. No.: B2772705
CAS No.: 102015-02-1
M. Wt: 195.218
InChI Key: KDJDPVXVRFKEDR-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Carboxylic Acid Derivatives in Academic Inquiry

Pyridine carboxylic acid derivatives represent a cornerstone of heterocyclic chemistry, with a rich history in both academic and industrial research. The inherent properties of this scaffold, including the aromatic and electron-deficient nature of the pyridine ring, facilitate a range of molecular interactions such as π-π stacking and hydrogen bonding with biological targets. belnauka.by This enhances the binding affinity of molecules incorporating this core structure.

The carboxylic acid group further imparts polarity and the ability to coordinate with metal ions, a feature that is particularly valuable in the design of enzyme inhibitors. belnauka.by The versatility of the pyridine ring allows for straightforward substitution at various positions, enabling the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties. belnauka.by These characteristics have led to the development of numerous therapeutic agents and have established pyridine carboxylic acid derivatives as highly adaptable scaffolds in medicinal chemistry. nih.gov

Significance of Hydroxylated Pyridine Scaffolds in Medicinal Chemistry and Chemical Biology Research

The introduction of a hydroxyl group onto the pyridine ring, forming a hydroxylated pyridine or pyridinone scaffold, dramatically influences the molecule's properties and biological activity. These scaffolds are capable of acting as both hydrogen bond donors and acceptors, which is a critical feature for interaction with biological macromolecules. mdpi.com The physicochemical properties of hydroxylated pyridines, such as polarity, lipophilicity, and hydrogen bonding capacity, can be readily manipulated through synthetic modifications. mdpi.com

This adaptability has led to their widespread application in fragment-based drug design, as biomolecular mimetics, and as kinase hinge-binding motifs. mdpi.com Indeed, further functionalization with groups such as amino, methoxy, and sulfamide (B24259) has been shown to enhance the bioactivity of these compounds. chempanda.com Consequently, pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, solidifying their importance in medicinal chemistry. mdpi.com

Contextualization of the tert-Butyl Moiety in Structurally Complex Organic Molecules

The tert-butyl group is a prominent substituent in organic chemistry, often utilized to introduce steric bulk and conformational rigidity into a molecule. This sterically demanding, non-polar group can significantly influence a molecule's structure and properties. researchgate.net In the context of drug design, the incorporation of a tert-butyl moiety can serve multiple purposes. It can act as a steric shield, protecting susceptible functional groups from metabolic degradation and thereby increasing the compound's stability. ontosight.ai

Furthermore, the hydrophobic nature of the tert-butyl group can enhance the solubility of a compound in organic solvents and modulate its lipophilicity, which is a key parameter influencing a drug's pharmacokinetic profile. ontosight.airesearchgate.net While its bulkiness can sometimes lead to unwanted increases in lipophilicity and decreased metabolic stability, strategic placement of the tert-butyl group is a well-established tactic for optimizing the potency and pharmacokinetic properties of bioactive molecules. ontosight.ai

Rationale for Comprehensive Investigation of 2-(tert-Butyl)-6-hydroxyisonicotinic Acid

The unique combination of a hydroxylated isonicotinic acid scaffold with a sterically demanding tert-butyl group in this compound presents a compelling rationale for its detailed investigation. The isonicotinic acid framework provides a well-established platform for biological activity, while the 6-hydroxy substituent introduces the potential for crucial hydrogen bonding interactions with target proteins.

The placement of the bulky tert-butyl group at the 2-position, adjacent to the nitrogen atom, is of particular interest. This substitution pattern is anticipated to exert significant steric influence, potentially locking the molecule into a preferred conformation and thereby enhancing its selectivity for a specific biological target. Furthermore, the tert-butyl group may shield the adjacent hydroxypyridine ring from metabolic enzymes, potentially improving the compound's pharmacokinetic profile and in vivo efficacy. The interplay between the electronic properties of the hydroxylated pyridine ring and the steric and lipophilic contributions of the tert-butyl group could lead to novel and potent biological activities that are not observed in simpler, unsubstituted analogs.

Scope and Objectives of the Research Perspective

The primary objective of this research perspective is to stimulate a thorough investigation into the chemical and biological properties of this compound. The scope of this proposed research should encompass several key areas. Firstly, the development of an efficient and scalable synthetic route to this molecule is paramount to enable its detailed study.

Following its synthesis, a comprehensive evaluation of its physicochemical properties, including pKa, solubility, and lipophilicity, should be undertaken. Subsequently, a broad-based biological screening campaign is warranted to identify its potential therapeutic applications. This could include assays for enzyme inhibition, receptor binding, and antimicrobial or anticancer activity. Furthermore, computational studies, such as molecular docking and dynamic simulations, could provide valuable insights into its potential biological targets and mode of action. Ultimately, the goal is to fully elucidate the structure-activity relationships of this promising molecule and to lay the groundwork for its potential development as a novel therapeutic agent or chemical probe.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-6-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)7-4-6(9(13)14)5-8(12)11-7/h4-5H,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJDPVXVRFKEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Tert Butyl 6 Hydroxyisonicotinic Acid

Review of Established Synthetic Routes for Isonicotinic Acid Derivatives

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are pivotal compounds in medicinal chemistry and materials science. chemistryviews.org Various methods have been established for their synthesis. A common industrial method involves the catalytic vapor-phase synthesis using acetaldehyde, formaldehyde, and ammonia. researchgate.net This process often utilizes catalysts like HZSM-5 to facilitate the formation of the pyridine (B92270) ring. researchgate.net

For the synthesis of substituted isonicotinic acids, several strategies are employed:

Functionalization of Pre-existing Pyridine Rings: This is a common approach where a simple pyridine derivative is modified. For instance, the direct C-4 selective carboxylation of pyridines using CO2 has been developed as a practical method. chemistryviews.org This process can involve a C-H phosphination followed by a copper-catalyzed carboxylation. chemistryviews.org

De Novo Synthesis: Building the pyridine ring from acyclic precursors is another important strategy. The Hantzsch pyridine synthesis, for example, involves the condensation of a β-ketoester, an aldehyde, and ammonia. ijnrd.org

Modification of Existing Carboxylic Acid Derivatives: Starting with a compound that already contains the isonicotinic acid core, and then adding the desired substituents is a viable route. For example, isonicotinic acid hydrazides are often used as starting materials for further functionalization. researchgate.netect-journal.kz

These established routes provide a foundation for designing a synthesis for the more complex 2-(tert-Butyl)-6-hydroxyisonicotinic acid.

Rational Design of Synthetic Pathways for this compound

The synthesis of this compound requires careful planning to ensure the correct placement of the tert-butyl, hydroxyl, and carboxylic acid groups on the pyridine ring. The following subsections detail key strategic considerations.

Stereoselective and Regioselective Introduction of the tert-Butyl Group

The introduction of a bulky tert-butyl group at the C-2 position of a pyridine ring requires methods that can control regioselectivity. Direct alkylation of the pyridine ring can be challenging due to the ring's electron-deficient nature.

Several approaches can be considered:

Directed Metalation: The use of directing groups can facilitate metalation at a specific position, followed by quenching with a tert-butyl electrophile.

Radical Alkylation: Minisci-type reactions can be employed for the introduction of alkyl groups onto the pyridine ring. A blocking group at the C-2 position can direct the alkylation to the C-4 position.

Nucleophilic Addition to Activated Pyridines: Activation of the pyridine ring, for instance by N-oxidation or with a triisopropylsilyl (TIPS) group, can facilitate nucleophilic addition of a tert-butyl Grignard or organomagnesium reagent. researchgate.net Subsequent aromatization yields the tert-butylated pyridine. researchgate.net

Cross-Coupling Reactions: A pre-functionalized pyridine, such as a 2-halopyridine, can be coupled with a tert-butylating agent using a transition metal catalyst.

Table 1: Comparison of Methods for tert-Butylation of Pyridine Derivatives

MethodReagentsAdvantagesDisadvantages
Directed MetalationDirected metalating group, organolithium reagent, tert-butyl halideHigh regioselectivityRequires a directing group, sensitive to functional groups
Minisci Reactiontert-Butyl radical precursor (e.g., pivalic acid), silver nitrate, persulfateGood for electron-deficient pyridinesCan lead to mixtures of regioisomers without a blocking group
Nucleophilic AdditionPyridine N-oxide, tert-butyl Grignard reagentCan be highly regioselectiveRequires activation and subsequent re-aromatization
Cross-Coupling2-Halopyridine, tert-butylating agent, Pd or Ni catalystBroad substrate scope, good functional group toleranceRequires pre-functionalized pyridine, catalyst cost

Hydroxylation Techniques for Pyridine Rings

Introducing a hydroxyl group at the C-6 position of the pyridine ring is another critical step. Direct C-H hydroxylation of pyridines is challenging due to the electronic properties of the ring. nih.govacs.org

Viable strategies include:

Nucleophilic Aromatic Substitution (SNAr): A pyridine with a good leaving group at the C-6 position (e.g., a halide) can be reacted with a hydroxide (B78521) source.

Bönnemann Cyclization: This method involves the trimerization of a nitrile and two molecules of acetylene, which can be adapted to produce substituted pyridines. ijnrd.org

Photochemical Valence Isomerization of Pyridine N-Oxides: An efficient method for the selective C-3 hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org This metal-free transformation is operationally simple and compatible with a diverse array of functional groups. acs.org While this method targets the C-3 position, similar photochemical approaches could potentially be adapted for other positions.

Dearomatization-Rearomatization Strategy: A redox-neutral dearomatization–rearomatization strategy using oxazino pyridine intermediates can be used for meta-C–H functionalization. acs.org By switching to acidic conditions, these intermediates can undergo para-selective functionalization. acs.org

Table 2: Selected Hydroxylation Techniques for Pyridine Rings

TechniqueKey FeaturesRegioselectivityConditions
SNAr of HalopyridinesRequires a pre-installed leaving groupDependent on leaving group positionOften requires harsh conditions (high temperature/pressure)
Photochemical Isomerization of Pyridine N-OxidesMetal-free, operationally simple acs.orgPrimarily C-3 selective nih.govacs.orgPhotochemical irradiation
Dearomatization-RearomatizationUtilizes oxazino intermediates, pH-switchable selectivity acs.orgCan be directed to meta or para positions acs.orgMild, catalyst-free methods acs.org

Strategies for Carboxylic Acid Functionalization

The final step in the synthesis is the introduction of the carboxylic acid group at the C-4 position to form the isonicotinic acid backbone.

Methods for this functionalization include:

Oxidation of an Alkyl Group: If a precursor with a methyl or other alkyl group at the C-4 position is synthesized, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid.

Carbonation of an Organometallic Intermediate: A pyridine derivative can be halogenated at the C-4 position, converted to an organolithium or Grignard reagent, and then quenched with carbon dioxide (CO2).

Direct C-H Carboxylation: Recent advancements have enabled the direct C-4 selective carboxylation of pyridines using CO2. chemistryviews.org This can be achieved through a one-pot protocol involving C-H phosphination followed by a copper-catalyzed carboxylation. chemistryviews.org This method is advantageous as it avoids the need for pre-functionalization.

Development and Optimization of Synthetic Protocols

Optimizing the synthetic route for this compound involves selecting the most efficient and high-yielding reactions and potentially combining steps into one-pot procedures. The choice of catalyst systems is crucial for enhancing reaction efficiency.

Catalyst Systems for Enhanced Reaction Efficiency

Catalysts play a vital role in modern organic synthesis, offering milder reaction conditions and improved selectivity. numberanalytics.com

Transition Metal Catalysts: Palladium and nickel catalysts are widely used in cross-coupling reactions for forming C-C bonds, which can be applied to introduce the tert-butyl group. numberanalytics.com Copper catalysts have been shown to be effective in the C-4 carboxylation of pyridines. chemistryviews.org

Photocatalysis and Electrocatalysis: These methods can offer mild reaction conditions and high selectivity for pyridine functionalization. numberanalytics.com Visible-light photocatalysis has been used for the synthesis of pyridine derivatives through radical-mediated pathways. numberanalytics.com

Organocatalysis: A dithiophosphoric acid has been identified as a catalyst that can perform three tasks: Brønsted acid for pyridine protonation, a single electron transfer reductant for pyridinium (B92312) ion reduction, and a hydrogen atom abstractor for C-H bond activation. acs.org This allows for the functionalization of pyridines with radicals. acs.org

Heterogeneous Catalysis: Solid-supported catalysts, such as zeolites and metal-organic frameworks (MOFs), offer advantages like recyclability and ease of separation, enhancing the sustainability of the synthesis. numberanalytics.com

Table 3: Catalyst Systems for Pyridine Functionalization

Catalyst TypeExampleApplication in SynthesisBenefits
Transition MetalPalladium(II) acetate (B1210297), Copper(I) chloride chemistryviews.orgCross-coupling (tert-butylation), Carboxylation chemistryviews.orgHigh efficiency, broad scope
PhotocatalystEosin YRadical-mediated functionalizationMild conditions, high selectivity numberanalytics.com
OrganocatalystDithiophosphoric acid acs.orgPyridine functionalization via pyridinyl radicals acs.orgMetal-free, multi-tasking catalyst acs.org
HeterogeneousHZSM-5 Zeolite researchgate.netPyridine ring synthesis researchgate.netRecyclable, sustainable numberanalytics.com

Solvent Effects and Reaction Condition Modulations

The synthesis of substituted hydroxypyridine carboxylic acids is highly dependent on the choice of solvent and reaction conditions, which influence reaction rates, yields, and the formation of byproducts. The choice of solvent is critical and is often determined by the solubility of reactants and intermediates, as well as the reaction temperature.

For reactions involving the formation of the pyridine ring, a variety of solvents are employed. Non-polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used in reactions involving organometallic reagents or sensitive intermediates. orgsyn.org Dichloromethane (B109758) (DCM) is another frequent choice, particularly for reactions run at or below room temperature. mdpi.com For nucleophilic substitution reactions on a pyridine ring, polar aprotic solvents such as dimethylformamide (DMF) can be advantageous as they can accelerate reaction rates by solvating cations, leaving the nucleophile more reactive. researchgate.net

Temperature modulation is a key tool for controlling selectivity and minimizing side reactions. Many synthetic steps are initiated at reduced temperatures (e.g., 0 °C or -78 °C) to control exothermic events and improve selectivity, followed by a gradual warming to room temperature or heating to reflux to ensure reaction completion. orgsyn.orgmdpi.com For instance, in reactions catalyzed by bases like potassium tert-butoxide, refluxing in a high-boiling solvent such as mesitylene (B46885) may be necessary to drive the reaction forward. nih.gov The use of catalysts, such as p-toluenesulfonic acid for condensation reactions or boric acid for nucleophilic aromatic substitutions, can significantly influence the required reaction conditions, often allowing for milder temperatures and shorter reaction times. mdpi.com

ParameterCommon SolventsTypical Temperature RangeCommon Catalysts
Ring Formation THF, Dichloromethane-78 °C to RefluxAcid or Base Catalysts
Substitution DMF, EthanolRoom Temp to RefluxBoric Acid, K₂CO₃
Work-up Diethyl Ether, Ethyl Acetate0 °C to Room TempN/A

Yield Enhancement and Purification Techniques

Optimizing reaction yield and ensuring the high purity of the final product are paramount. Yield enhancement strategies often involve the careful control of stoichiometry, reaction time, and temperature, as discussed previously. Post-reaction, a robust purification strategy is essential.

Common purification for compounds like this compound begins with a standard aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves extraction with an organic solvent such as ethyl acetate or diethyl ether. orgsyn.org

Further purification often employs one or more of the following techniques:

Crystallization/Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor. Slow evaporation of a saturated solution can also yield high-purity crystals. nih.gov

Slurrying: The crude solid can be stirred or "slurried" in a solvent system where the desired product has low solubility, but impurities are more soluble. For example, a mixture of hexane (B92381) and dichloromethane can be used to wash away non-polar impurities. orgsyn.org The purified solid is then collected by filtration. orgsyn.org

Column Chromatography: For mixtures that are difficult to separate by other means, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) is selected to move the components of the mixture down the column at different rates. The fractions are collected and the solvent is evaporated to yield the purified compound. mdpi.comnih.gov

The effectiveness of these techniques is typically monitored by methods such as Thin Layer Chromatography (TLC) to assess purity at each stage.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of analogs and derivatives is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for developing research tools. The three functional groups of this compound—the carboxylic acid, the tert-butyl group, and the hydroxyl group—provide multiple handles for chemical modification.

Modifications of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, most commonly esters and amides.

Esterification: The formation of esters is typically achieved through methods like the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.com To form the tert-butyl ester, which can serve as a protecting group, the carboxylic acid can be treated with tert-butyl alcohol. researchgate.net This reaction can be facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base like 4-(dimethylamino)pyridine (DMAP). researchgate.net

Amide Bond Formation: Amide synthesis involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction requires the activation of the carboxylic acid, which is typically accomplished using a wide array of coupling reagents. luxembourg-bio.com A standard and effective method involves the use of EDC in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or a base such as DMAP. nih.gov These reagents form a highly reactive intermediate that readily reacts with the amine to form the desired amide bond under mild conditions. nih.gov

DerivativeReagentsTypical Conditions
Methyl/Ethyl Ester Methanol/Ethanol, H₂SO₄ (cat.)Reflux
tert-Butyl Ester tert-Butyl Alcohol, EDC, DMAPRoom Temperature
Amide Amine, EDC, HOBt, DIPEARoom Temperature

Exploration of Substitutions on the tert-Butyl Moiety

Direct chemical modification of the sterically hindered and chemically robust tert-butyl group is challenging. Therefore, the synthesis of analogs with different substituents at the 2-position of the pyridine ring is typically achieved by employing different starting materials in the ring-forming synthesis rather than by post-synthetic modification. For example, if the synthesis involves a condensation step with pivalaldehyde (trimethylacetaldehyde) to introduce the tert-butyl group, one could substitute this with other aldehydes or ketones to generate a library of analogs with varying alkyl or aryl groups at the 2-position. mdpi.com Synthesizing analogs with butyl or other lipophilic groups can be achieved by reacting the appropriate pyrroline (B1223166) N-oxide with organolithium reagents like butyllithium. nih.gov

Derivatization at the Hydroxyl Position

The 6-hydroxy group on the pyridine ring exists in tautomeric equilibrium with its corresponding pyridone form. This allows for derivatization at either the oxygen atom (to form ethers) or the nitrogen atom of the pyridone tautomer (to form N-alkylated products).

A common method for O-alkylation (etherification) is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (e.g., potassium carbonate, sodium hydride) followed by reaction with an alkyl halide (e.g., methyl iodide). researchgate.net For example, reacting the parent molecule with methyl iodide in the presence of potassium carbonate in a solvent like DMF would be a standard approach to synthesize the 6-methoxy analog. researchgate.net

Preparation of Bioconjugatable Derivatives for Research Probes

To use this compound as a research probe, it must be attached to a larger molecule, such as a protein, a fluorescent dye, or a solid support. This requires the introduction of a bioconjugatable functional group.

The carboxylic acid is an ideal handle for this purpose. Using the amide coupling methods described previously (e.g., EDC/HOBt), the carboxylic acid can be linked to a bifunctional linker. nih.govnih.gov This linker would contain an amine on one end to react with the carboxylic acid, and a second functional group on the other end for subsequent conjugation. Common second functional groups include:

Azides or Alkynes: For use in "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition), which is a highly efficient and bioorthogonal reaction.

Maleimides: For specific reaction with thiol groups found in cysteine residues of proteins.

N-Hydroxysuccinimide (NHS) esters: The carboxylic acid can be converted into an NHS ester, which is a reactive intermediate that readily couples with primary amines on biomolecules.

Alternatively, analogs where the hydroxyl group is replaced with an amine (an aminonicotinic acid derivative) could be synthesized. researchgate.net This amino group could then be used as a nucleophile for conjugation to electrophilic partners.

Structure Activity Relationship Sar and Mechanistic Elucidation of 2 Tert Butyl 6 Hydroxyisonicotinic Acid Derivatives in Non Clinical Models

Foundational Principles of SAR Studies for Pyridine (B92270) Carboxylic Acid Systems

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous FDA-approved drugs and its versatile nature for structural modification. nih.gov The biological activity of these compounds is intricately linked to the electronic and steric properties of substituents on the pyridine ring, as well as the orientation of the carboxylic acid group.

SAR studies on diverse pyridine carboxylic acid derivatives have revealed several guiding principles. The introduction of various substituents allows for the fine-tuning of lipophilicity, polarity, and steric bulk, all of which can modulate pharmacological activity. For instance, the addition of hydrophobic groups can enhance membrane permeability, while polar groups can improve water solubility and facilitate interactions with hydrophilic pockets in a target protein. The carboxylic acid group itself is a critical pharmacophore, often involved in forming salt bridges or hydrogen bonds with key amino acid residues in an enzyme's active site. nih.gov The interplay between the pyridine core, the carboxylic acid, and other substituents dictates the molecule's ability to act as an inhibitor for a wide range of enzymes, including but not limited to kinases, proteases, and oxidoreductases. nih.gov

Investigation of Biological Activities in Defined In Vitro and Ex Vivo Systems

While the foundational principles of SAR for pyridine carboxylic acids are well-established, the specific biological activities of 2-(tert-Butyl)-6-hydroxyisonicotinic acid and its derivatives in in vitro and ex vivo systems have not been reported in the accessible scientific literature. The following subsections outline the types of studies that would be necessary to elucidate the therapeutic potential of this compound.

Enzyme Inhibition Profiling and Mechanistic Characterization

To understand the potential therapeutic applications of this compound derivatives, a thorough enzyme inhibition profiling is essential. This would involve screening these compounds against a panel of clinically relevant enzymes to identify potential targets and understand their mechanism of action.

No studies detailing the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound or its derivatives are currently available. Research in this area would be valuable, as cholinesterase inhibitors are a key therapeutic class for the management of Alzheimer's disease and other neurological disorders. Such investigations would typically involve determining the half-maximal inhibitory concentrations (IC₅₀) of the compounds against both enzymes to assess their potency and selectivity.

Similarly, there is a lack of published research on the effects of this compound derivatives on alpha-glucosidase and lipoxygenase. Alpha-glucosidase inhibitors are used in the management of type 2 diabetes, while lipoxygenase inhibitors have potential as anti-inflammatory agents. Future studies would need to evaluate the inhibitory activity of these compounds against these enzymes to explore their potential in these therapeutic areas.

The inhibitory potential of this compound derivatives against various isoforms of carbonic anhydrase is another unexplored area of research. Carbonic anhydrase inhibitors have diverse clinical applications, including the treatment of glaucoma, epilepsy, and altitude sickness. Investigating the interaction of these compounds with different carbonic anhydrase isoforms could reveal novel therapeutic opportunities.

Beyond the enzymes listed, the versatile scaffold of this compound suggests that its derivatives could potentially interact with a wide array of other enzyme targets. Comprehensive screening against various enzyme families, followed by detailed mechanistic studies (e.g., kinetic analysis to determine the mode of inhibition), would be necessary to fully characterize the pharmacological profile of this class of compounds.

Cellular Pathway Modulation Studies

Modulation of Antioxidant Response Element (ARE) Pathways (e.g., Nrf2) in Cultured Cells

Derivatives of this compound, particularly those containing the tert-butylphenol moiety, have been investigated for their ability to modulate cellular defense mechanisms against oxidative stress. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling cascade. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.

However, in the presence of oxidative or electrophilic stress, reactive species can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate into the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, a specific DNA sequence located in the promoter region of numerous cytoprotective genes. This binding initiates the transcription of a wide array of phase II detoxification and antioxidant enzymes.

Studies on structurally related compounds, such as tert-butylhydroquinone (B1681946) (tBHQ), have demonstrated potent activation of this pathway. Research in human neuroblastoma IMR-32 cells showed that tBHQ-induced activation of the ARE is dependent on Nrf2. nih.gov Further investigations in rat striatal slices revealed that tBHQ could induce the nuclear accumulation of Nrf2, thereby protecting against toxicity induced by pro-oxidant molecules. nih.gov This activation leads to the upregulation of downstream target genes like NAD(P)H:quinone oxidoreductase (NQO1) and heme oxygenase-1 (HO-1), which play crucial roles in detoxifying reactive oxygen species and maintaining cellular redox homeostasis. nih.govnih.govdovepress.com The activation of the Nrf2-ARE pathway is considered a significant mechanism by which phenolic compounds exert their neuroprotective and anti-inflammatory effects. frontiersin.orgnih.gov

Table 1: Nrf2-ARE Pathway Modulation by Related Phenolic Compounds

CompoundCell Line/ModelObserved EffectKey Downstream Genes Upregulated
tert-Butylhydroquinone (tBHQ)Human Neuroblastoma IMR-32 CellsARE activationNQO1
tert-Butylhydroquinone (tBHQ)Rat Striatal SlicesNrf2 nuclear accumulationPhase 2 antioxidant enzymes
Curcumin-Garlic HybridsHuman Neuroblastoma SH-SY5Y CellsNrf2 pathway activationNQO1, HO-1
Polyphenols (General)Various (e.g., THP-1, Cardiomyocytes)Nrf2 nuclear translocationHO-1, GCLC
Influence on Cellular Communication and Neurotransmission Pathways in Non-Human Models

While direct studies on the effects of this compound on neurotransmission pathways in non-human models are not extensively documented, the structural components of the molecule—a substituted pyridine carboxylic acid (isonicotinic acid) and a phenolic moiety—suggest potential interactions with neuronal signaling.

Nicotinic acid, also known as niacin or vitamin B3, is a crucial molecule in cellular metabolism and is involved in the synthesis of neurotransmitters like dopamine. scispace.com The central nervous system relies on a delicate balance of neurotransmitters such as dopamine, serotonin, glutamate, and gamma-aminobutyric acid (GABA) to regulate functions ranging from motor control to mood. nih.govnih.gov Drugs and endogenous molecules can alter neurotransmission by affecting the synthesis, release, reuptake, or degradation of these signaling molecules. nih.govfrontiersin.org For instance, nicotine (B1678760) itself potently modulates the release of multiple neurotransmitters, and its metabolism within the brain is a key determinant of its neuropharmacological effects. nih.gov

Furthermore, phenolic compounds and polyphenols are known to modulate various neurotrophic signaling pathways that are essential for neuronal survival, growth, and differentiation. nih.govdovepress.com These compounds can interact with and activate pathways such as the Ras/MAPK and PI3K/Akt signaling cascades, which are downstream of neurotrophin receptors like Trk. dovepress.com Activation of these pathways ultimately leads to the phosphorylation of transcription factors like CREB, which promotes the expression of genes involved in neuronal plasticity and survival. The neuroprotective effects of many polyphenols are attributed to their ability to modulate these critical signaling networks. nih.govdovepress.commdpi.com Given these precedents, derivatives of this compound represent a class of compounds with the potential to influence neuronal function, although specific mechanistic studies in non-human models are required for confirmation.

Effects on Bacterial Cell Death and Biofilm Development Mechanisms

The development of bacterial resistance has spurred research into compounds that can disrupt bacterial viability and community structures like biofilms. Biofilms are complex, surface-attached communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which confer significant protection against antibiotics and host immune responses. The formation of biofilms is a multi-step process often regulated by cell-to-cell communication systems, such as quorum sensing (QS). mdpi.comnih.gov

Derivatives containing the tert-butylphenol structure have shown notable activity in this area. For example, 2,6-Di-tert-butyl-4-methylphenol (DTBMP) was found to possess significant antibiofilm capabilities against pathogenic Vibrio species. nih.govnih.gov Its mechanism of action involves the disruption of QS. Real-time PCR studies demonstrated that DTBMP treatment led to the downregulation of master QS regulator genes in V. harveyi, such as luxR, luxS, luxP, luxQ, and luxO. nih.govnih.gov By interfering with this communication pathway, DTBMP effectively inhibits the expression of virulence factors and the development of biofilms without being directly bactericidal at its effective biofilm inhibitory concentration. nih.govnih.gov

Other related compounds, such as tert-butylhydroquinone (TBHQ), and its oxidation product, tert-butylbenzoquinone (TBBQ), have been shown to exert direct bactericidal effects. uq.edu.au The antibacterial activity previously attributed to TBHQ is now understood to be primarily caused by TBBQ. uq.edu.au TBBQ is rapidly bactericidal against Staphylococcus aureus, including clinical isolates, and can eradicate established biofilms. uq.edu.au Its mechanism involves the disruption of bacterial membrane integrity, leading to a loss of viability without causing cell lysis. uq.edu.au This contrasts with many bactericidal antibiotics that induce cell death through the production of deleterious hydroxyl radicals via pathways involving the TCA cycle and Fenton reaction.

Exploration of Ion Channel Potentiation in Cellular Assays (e.g., CFTR)

Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, playing fundamental roles in processes like nerve impulse transmission, muscle contraction, and epithelial transport. nih.gov The cystic fibrosis transmembrane conductance regulator (CFTR) is an ATP-gated chloride and bicarbonate channel primarily located in the apical membrane of epithelial cells. Mutations in the CFTR gene that impair its function lead to cystic fibrosis.

Small molecules known as "potentiators" can rescue the function of mutant CFTR channels that are present on the cell surface but have defective gating or conductance. The landmark potentiator, ivacaftor (B1684365) (VX-770), incorporates a 2,4-di-tert-butyl-5-hydroxyphenyl group, structurally related to the subject compound. Ivacaftor is thought to bind at the protein-lipid interface within the transmembrane domains of CFTR, stabilizing the open-channel conformation and thereby increasing ion flux. nih.gov

In Vitro Anti-proliferative Activity in Human-Derived Cell Lines

The search for novel therapeutic agents for cancer has led to the investigation of various heterocyclic compounds, including derivatives of isonicotinic and nicotinic acid. These scaffolds have shown promise as platforms for the development of potent anti-proliferative agents.

Studies have demonstrated that nicotinic acid-based compounds can exhibit significant cytotoxic activity against a range of human cancer cell lines. In one study, novel nicotinic acid derivatives were designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. One of the most active compounds, 5c, showed potent cytotoxicity against HCT-15 (colon) and PC-3 (prostate) cancer cell lines, with an IC₅₀ value of 0.068 µM for VEGFR-2 inhibition. nih.gov Similarly, a series of thirty-two isoniazid (B1672263) (isonicotinic acid hydrazide) derivatives were evaluated against four human cancer cell lines, with some compounds displaying potent cytotoxicity with IC₅₀ values ranging from 0.61 to 3.36 µg/mL. nih.gov The presence and position of hydroxyl groups on the aromatic ring were found to be critical for the observed activity. nih.gov

The tert-butylphenol moiety has also been identified as a contributor to anti-cancer activity. The compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) has been isolated from natural sources and shown to possess substantial anti-proliferative activity against the MCF7 breast cancer cell line (IC₅₀ value of 11.0 µg/mL) and colon cancer cell lines HCT116 and SW480. frontiersin.orgmdpi.com The activity against colon cancer cells was dose- and time-dependent, with an IC₅₀ value for the most active fraction containing 2,4-DTBP reaching 9.38 µg/mL on HCT116 cells after 72 hours. mdpi.com These findings indicate that both the isonicotinic acid core and the substituted phenol (B47542) group are valuable pharmacophores for designing novel anti-proliferative agents.

Table 2: In Vitro Anti-proliferative Activity of Related Isonicotinic Acid and Tert-Butylphenol Derivatives

Compound/Derivative ClassHuman Cell LineCancer TypeMeasured Activity (IC₅₀)
Nicotinic Acid Derivative (5c)HCT-15Colon CarcinomaPotent Cytotoxicity (VEGFR-2 IC₅₀ = 0.068 µM)
Nicotinic Acid Derivative (5c)PC-3Prostate CancerPotent Cytotoxicity
Isoniazid DerivativesOVCAR-8, SF-295, HCT-116Ovary, Glioblastoma, Colon0.61 to 3.36 µg/mL
2,4-Di-tert-butylphenol (2,4-DTBP)MCF7Breast Cancer11.0 µg/mL
2,4-Di-tert-butylphenol (2,4-DTBP)HCT116Colon Carcinoma9.38 µg/mL (at 72h)
2,4-Di-tert-butylphenol (2,4-DTBP)SW480Colon Carcinoma19.71 µg/mL (at 72h)

Assessment of Antimicrobial and Anti-inflammatory Potency in Relevant Research Models

Compounds featuring isonicotinic acid and tert-butylphenol structures have been evaluated for their potential as both antimicrobial and anti-inflammatory agents. These dual activities make them attractive candidates for further therapeutic development.

The anti-inflammatory properties of isonicotinic acid derivatives have been linked to the inhibition of reactive oxygen species (ROS), which are key mediators of inflammation. nih.gov In one study, novel isonicotinates were synthesized and screened for their in vitro anti-inflammatory activity. A particularly potent compound exhibited an exceptional IC₅₀ value of 1.42 ± 0.1 µg/mL, which was eightfold more effective than the standard drug ibuprofen (B1674241) (IC₅₀ = 11.2 ± 1.9 µg/mL). nih.gov Molecular docking studies suggested that this activity may be correlated with the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Similarly, combinations of tert-butylated phenols like 2-tert-butyl-4-methoxyphenol (B74144) (BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT) have been shown to exert potent, synergistic anti-inflammatory effects in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells by inhibiting the expression of inflammatory genes such as Cox2 and tumor necrosis factor-alpha (Tnfa). dovepress.comnih.gov

In the antimicrobial sphere, derivatives from both structural families have demonstrated efficacy. Phenylthiazole derivatives incorporating a tert-butyl moiety showed promising activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL. Other studies on carbamate (B1207046) analogs with a tert-butyl group also reported potent activity against S. aureus, with MIC values of 6.25 µg/mL, comparable to the antibiotic ciprofloxacin. The antibacterial activity of compounds like 2,4-di-tert-butylphenol has been established against a spectrum of pathogens, with MIC values as low as 0.78 µg/mL against E. coli and S. aureus. frontiersin.org This broad-spectrum activity highlights the potential of these chemical scaffolds in addressing the challenge of infectious diseases.

Table 3: Antimicrobial and Anti-inflammatory Potency of Related Derivatives

Compound/Derivative ClassActivity TypeModel/OrganismPotency (IC₅₀ or MIC)
Isonicotinate DerivativeAnti-inflammatoryIn vitro ROS inhibitionIC₅₀ = 1.42 ± 0.1 µg/mL
BHA/BHT CombinationAnti-inflammatoryLPS-activated RAW264.7 cellsSynergistic inhibition of Cox2/Tnfa expression
Tert-butyl PhenylthiazoleAntimicrobialMRSA USA300MIC = 4 µg/mL
Tert-butyl PhenylthiazoleAntimicrobialClostridium difficileMIC = 4 µg/mL
Tert-butyl Carbamate AnalogAntimicrobialS. aureus ATCC 25323MIC = 6.25 µg/mL
2,4-Di-tert-butylphenolAntimicrobialE. coli / S. aureusMIC = 0.78 µg/mL

Elucidation of Molecular Mechanisms of Action (Non-Clinical Focus)

The molecular mechanism of action for this compound and its derivatives has been a subject of investigation, primarily centering on their role as modulators of cellular oxygen-sensing pathways. Non-clinical studies suggest that these compounds function as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. wikipedia.orgnih.gov This inhibition leads to the stabilization of HIF-α subunits, which otherwise undergo rapid degradation in normoxic conditions. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and initiates the transcription of a wide array of genes involved in erythropoiesis, iron metabolism, and angiogenesis. wikipedia.orgmdpi.com

The primary putative protein targets for this compound are the HIF prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3). nih.gov These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a crucial role in regulating HIF-α stability. The chemical structure of this compound, particularly the hydroxypyridine core, allows it to act as a competitive inhibitor with respect to 2-OG. mdpi.com By binding to the active site of the PHD enzymes, it effectively blocks the binding of the natural co-substrate, thereby preventing the hydroxylation of proline residues on HIF-α.

While the primary interaction is with the catalytic domain of PHDs, the potential for off-target interactions with other 2-OG dependent dioxygenases is a consideration in mechanistic studies. However, the specificity for PHDs is a key determinant of the biological activity of this class of compounds.

Although a crystal structure of this compound complexed with a PHD enzyme is not publicly available, computational docking studies and comparisons with structurally related inhibitors provide insights into its likely binding mode. nih.gov The binding is anticipated to occur within the catalytic pocket of the PHD active site.

Key interactions are predicted to involve:

Coordination with the active site iron: The hydroxyl and carboxylate groups of the isonicotinic acid scaffold are positioned to chelate the catalytic Fe(II) ion.

Hydrogen bonding: The hydroxyl group and the nitrogen atom of the pyridine ring are likely to form hydrogen bonds with amino acid residues in the active site, such as tyrosine and histidine. nih.gov

The inhibition of PHD enzymes by this compound initiates a well-defined downstream signaling cascade. The central event is the stabilization and accumulation of HIF-α subunits. wikipedia.org This leads to the formation of the active HIF transcription factor, which binds to hypoxia-response elements (HREs) in the promoter regions of target genes.

The primary downstream effects observed in non-clinical models include:

Upregulation of Erythropoietin (EPO): Increased transcription of the EPO gene, leading to elevated levels of the hormone that stimulates red blood cell production. mdpi.com

Modulation of Iron Metabolism Genes: Changes in the expression of genes involved in iron transport and utilization, such as transferrin and transferrin receptor, to ensure an adequate supply of iron for erythropoiesis. mdpi.com

Induction of Angiogenic Factors: Increased expression of genes like vascular endothelial growth factor (VEGF), which plays a role in the formation of new blood vessels. mdpi.com

The following table summarizes the key components of the signaling cascade:

ComponentRole in Signaling Cascade
This compound Inhibits PHD enzymes
PHD Enzymes (PHD1, PHD2, PHD3) Hydroxylate HIF-α in the presence of oxygen
HIF-α Transcription factor subunit, stabilized upon PHD inhibition
HIF-β (ARNT) Constitutively expressed transcription factor subunit, dimerizes with HIF-α
HIF Complex (HIF-α/HIF-β) Binds to Hypoxia-Response Elements (HREs) on DNA
Target Genes (e.g., EPO, VEGF) Transcriptionally activated by the HIF complex

Contribution of Specific Structural Motifs to Biological Activity

The biological activity of this compound is intrinsically linked to its specific structural features. The tert-butyl group and the hydroxyl group play distinct and crucial roles in its interaction with the target enzymes.

The tert-butyl group is a prominent structural motif that significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. Its primary roles are believed to be:

Improving Membrane Permeability: The lipophilic character of the tert-butyl group can enhance the molecule's ability to cross cell membranes, which is essential for reaching its intracellular targets.

Metabolic Stability: The steric hindrance provided by the tert-butyl group can protect adjacent parts of the molecule from metabolic degradation, potentially increasing its biological half-life.

NMR studies on ligands containing tert-butyl groups have shown that this moiety can be a powerful tool for identifying the binding site on a protein, as it produces strong and easily observable signals. nih.govnih.gov

The hydroxyl group at the 6-position of the isonicotinic acid ring is critical for the molecule's inhibitory activity. Its significance stems from:

Chelation of the Active Site Iron: In conjunction with the adjacent carboxyl group, the hydroxyl group is positioned to form a bidentate chelation with the catalytic Fe(II) ion in the PHD active site. This interaction is fundamental to the inhibitory mechanism of this class of compounds.

Formation of Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form key hydrogen bonds with amino acid residues in the active site. These interactions are crucial for the proper orientation and stabilization of the inhibitor within the catalytic pocket. libretexts.orgnih.govnih.govresearchgate.net

Influence on Tautomeric Equilibrium: The presence of the hydroxyl group allows for the existence of different tautomeric forms of the molecule. southampton.ac.uk The equilibrium between these tautomers can influence the molecule's electronic properties and its ability to interact with the target enzyme. The predominant tautomeric form under physiological conditions is likely the one that is most active as a PHD inhibitor.

The intricate network of hydrogen bonds facilitated by the hydroxyl group is a key determinant of the high-affinity binding required for potent enzyme inhibition. frontiersin.org

Influence of the Pyridine Carboxylic Acid Core in Target Specificity

The pyridine ring, an aromatic and electron-deficient heterocycle, is crucial for establishing π-π stacking and hydrogen bond interactions with enzymatic targets. nih.gov These non-covalent interactions are fundamental to the binding affinity and orientation of the molecule within the active site of a protein. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, further anchoring the molecule to its target. The reactivity of this nitrogen atom is considered essential for the biological activity of some isonicotinic acid derivatives. nih.gov

The carboxylic acid group introduces polarity to the molecule and provides a key site for ionic interactions or hydrogen bonding with amino acid residues in the target protein. nih.gov This functional group can also coordinate with metal ions present in the active sites of metalloenzymes, a property that is particularly advantageous in the design of specific enzyme inhibitors. nih.gov The interplay between the pyridine ring and the carboxylic acid group creates a pharmacophore that can be systematically modified to achieve desired biological outcomes.

The substitution pattern on the pyridine carboxylic acid core is a critical determinant of target specificity. The introduction of various functional groups at different positions on the ring can alter the molecule's steric and electronic profile, leading to differential interactions with various biological targets. For instance, the placement of a bulky group, such as a tert-butyl group, can introduce steric hindrance that favors binding to proteins with larger, more accommodating active sites, while precluding interaction with smaller, more constrained pockets. This steric influence can be a powerful tool for achieving selectivity between closely related protein targets.

A quantitative structure-activity relationship (QSAR) study on a series of 2-substituted isonicotinic acid hydrazides demonstrated that the biological activity was dependent on the steric and electronic effects of the substituents. nih.gov This underscores the importance of the substitution pattern in dictating the pharmacological profile of pyridine carboxylic acid derivatives.

The following table summarizes the general influence of the core components and substituents on the target specificity of pyridine carboxylic acid derivatives, based on established medicinal chemistry principles.

Component/SubstituentInfluence on Target SpecificityType of Interaction
Pyridine Ring Provides a scaffold for π-π stacking and hydrogen bonding. The nitrogen atom acts as a hydrogen bond acceptor. nih.govπ-π stacking, Hydrogen bonding
Carboxylic Acid Group Enables ionic interactions and hydrogen bonding. Can chelate metal ions in enzyme active sites. nih.govIonic interactions, Hydrogen bonding, Metal chelation
tert-Butyl Group Introduces steric bulk, which can confer selectivity for targets with larger binding pockets.Steric hindrance/selectivity
Hydroxyl Group Can act as a hydrogen bond donor or acceptor. As an electron-donating group, it can modulate the electronic properties of the pyridine ring.Hydrogen bonding, Electronic effects

In the context of this compound derivatives, the combination of the bulky tert-butyl group at the 2-position and the hydroxyl group at the 6-position on the isonicotinic acid core creates a unique steric and electronic profile. This specific arrangement is anticipated to significantly influence the molecule's interaction with its biological targets, thereby defining its activity and selectivity profile in non-clinical models. The strategic manipulation of these and other positions on the pyridine carboxylic acid core remains a key strategy in the discovery and development of novel, target-specific therapeutic agents. nih.gov

Computational and Theoretical Studies of 2 Tert Butyl 6 Hydroxyisonicotinic Acid

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. electrochemsci.org It is particularly effective for determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For a molecule like 2-(tert-butyl)-6-hydroxyisonicotinic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would establish the preferred orientation of the tert-butyl, hydroxyl, and carboxylic acid groups relative to the pyridine (B92270) ring. bohrium.comnih.gov These calculations provide the foundational data for all other computational analyses.

Table 1: Exemplary Geometrical Parameters for a Substituted Pyridine Ring (Illustrative) This table presents typical bond lengths and angles that could be determined for the pyridine core of the title compound using DFT. Actual values would require specific calculations.

ParameterTypical Calculated Value (Å or °)
C=N Bond Length1.34 Å
C-C Bond Length (in ring)1.39 Å
C-N-C Bond Angle117°
C-C-C Bond Angle (in ring)120°

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate experimental findings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimentally obtained spectra. bohrium.comnih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and are correlated with the absorption bands seen in an experimental Infrared (IR) spectrum.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule. bohrium.com This method calculates the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. bohrium.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table illustrates the type of spectroscopic data that can be generated through computational methods. The values are not based on actual calculations for the title compound.

Spectroscopic TechniqueParameterPredicted Value
¹³C NMRChemical Shift (C-COOH)~165-175 ppm
¹H NMRChemical Shift (OH)~10-12 ppm
IRC=O Stretch (Carboxylic Acid)~1700-1750 cm⁻¹
UV-Visλmax~280-320 nm

The electronic behavior and reactivity of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

From these orbital energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. researchgate.net These descriptors help in predicting how the molecule will interact with other chemical species and identify the most likely sites for electrophilic or nucleophilic attack. electrochemsci.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to explore its interactions with other molecules and its conformational flexibility.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. tandfonline.com This method is crucial in drug discovery for identifying potential therapeutic targets. nih.govresearchgate.net For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein and using a scoring function to estimate its binding affinity. researchgate.nettandfonline.com The results would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the protein's amino acid residues, providing insights into its potential biological activity. tandfonline.com

Molecules, particularly those with rotatable bonds like the tert-butyl group in the title compound, can exist in various spatial arrangements or conformations. rsc.orgresearchgate.netupenn.edu Conformational analysis aims to identify the most stable conformers and the energy barriers between them. chemrxiv.org This process generates an energy landscape, a map that plots the potential energy of the molecule as a function of its geometry. rsc.org By understanding the energy landscape, researchers can determine the relative populations of different conformers at a given temperature and understand the dynamic behavior of the molecule.

Molecular Dynamics Simulations in Explicit Solvent or Membrane Environments

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound at an atomic level. thorinbristow.com By simulating the molecule within a realistic environment, such as a box of explicit water molecules or a lipid bilayer, researchers can gain insights into its conformational flexibility, solvation properties, and interactions with biological membranes.

A typical MD simulation of this compound in an explicit aqueous solvent would begin by placing the molecule in a cubic or rectangular box filled with a pre-equilibrated water model, such as TIP3P. acs.org The system is then neutralized with counter-ions if necessary, and periodic boundary conditions are applied to simulate an infinite solution, thereby avoiding edge effects. thorinbristow.com The interactions between atoms are governed by a force field (e.g., CHARMM, AMBER), which defines the potential energy of the system. The simulation proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over time, typically on the scale of nanoseconds to microseconds. thorinbristow.comacs.org

Analysis of the resulting trajectory can reveal crucial information. For instance, the radial distribution function can be calculated to understand the structuring of water molecules around the solute, particularly around the hydrophilic carboxylic acid and hydroxyl groups, and the hydrophobic tert-butyl group. researchgate.net These simulations can also predict how the molecule might orient itself at a water-membrane interface or permeate through a lipid bilayer, which is vital for understanding its potential bioavailability. The dynamic interactions, such as the formation and breaking of hydrogen bonds between the molecule and surrounding water, can be monitored throughout the simulation. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach is instrumental in predicting the activity of new molecules and guiding the design of more potent analogues.

Development of Predictive Models for Biological Outcomes

The development of a QSAR model for a class of compounds including this compound begins with a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC₅₀ values). mdpi.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Various statistical and machine learning methods can be employed to generate the model. Multiple Linear Regression (MLR) is a common starting point, which creates a linear equation correlating the biological activity with molecular descriptors. nih.gov More advanced methods, such as Partial Least Squares (PLS), Principal Component Regression (PCR), and various machine learning algorithms like Random Forest or Support Vector Machines, are often used to handle complex, non-linear relationships and large numbers of descriptors. mdpi.com A robust 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can also be developed, which considers the three-dimensional properties of the molecules. semanticscholar.org The statistical quality and predictive capability of the resulting model are rigorously assessed using metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on the test set. nih.govmdpi.com

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu These descriptors are categorized based on their dimensionality. hufocw.orgucdavis.edu

0D & 1D Descriptors: These include basic properties like molecular weight, atom counts, and counts of specific fragments or functional groups (e.g., hydrogen bond donors and acceptors). hufocw.org

2D Descriptors: Derived from the 2D representation of the molecule, these encode information about topology and connectivity, such as molecular connectivity indices and electro-topological state indices. hufocw.org

3D Descriptors: Calculated from the 3D conformation of the molecule, these describe its shape, volume, and surface area properties. hufocw.org

Electronic Descriptors: These quantify the electronic properties of the molecule and are often derived from quantum chemical calculations. Examples include dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

For this compound, a range of these descriptors would be calculated to build a comprehensive QSAR model. Software packages are readily available to compute a vast number of these descriptors from a molecule's structure. ucdavis.eduyoutube.com

Table 1: Selected Calculated Molecular Descriptors for this compound This table is interactive. You can sort the data by clicking on the column headers.

Investigation of Tautomeric Equilibria and Aromaticity in Hydroxypyridine Systems

The chemical behavior of this compound is fundamentally influenced by tautomerism, a phenomenon common to hydroxypyridine systems. nih.gov This compound can exist in equilibrium between at least two tautomeric forms: the 'hydroxy' form (a hydroxypyridine) and the 'keto' or 'pyridone' form. wuxibiology.com The position of this equilibrium is highly sensitive to the environment, such as the solvent. wuxibiology.com

Computational chemistry provides essential tools to study these equilibria. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be used to optimize the geometry of each tautomer and calculate their relative energies (enthalpies and Gibbs free energies). nih.govacs.org Such studies on the parent 2-hydroxypyridine/2-pyridone system have shown that the hydroxy form is generally more stable in the gas phase, while the pyridone form is favored in polar solvents like water. nih.govrsc.org This solvent-induced shift is attributed to the larger dipole moment of the pyridone tautomer, which leads to stronger stabilizing interactions with polar solvent molecules. wuxibiology.com

Aromaticity is another key property intertwined with tautomerism. The degree of aromatic character in the pyridine ring can be quantified using various computational indices. nih.govnumberanalytics.com

Geometric Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on the degree of bond length equalization within the ring. A value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic, Kekulé-like structure. nih.gov

Magnetic Indices: The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. It involves calculating the magnetic shielding at the center of the ring (or at a point above it, e.g., NICS(1)). acs.org A significantly negative NICS value is indicative of a diatropic ring current and thus, aromaticity. nih.gov

For the this compound system, the hydroxypyridine tautomer is expected to exhibit greater aromatic character, with more uniform bond lengths and a more negative NICS value, compared to the pyridone tautomer which has more localized double bonds. wuxibiology.comacs.org Computational analysis of these indices for each tautomer provides a quantitative understanding of how the electronic structure and stability are linked to the tautomeric form. researchgate.netdtu.dk

Table 2: Tautomeric Forms of this compound and Their Expected Properties This table is interactive. You can sort the data by clicking on the column headers.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Tert Butyl 6 Hydroxyisonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(tert-Butyl)-6-hydroxyisonicotinic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for initial structural assessment. The ¹H NMR spectrum provides information on the number and type of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the nine equivalent protons of the tert-butyl group, and the acidic protons of the hydroxyl and carboxylic acid groups. nih.gov The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms, including those in the pyridine ring, the tert-butyl group, and the carboxyl group. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing correlations between different nuclei. u-szeged.hu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the proton-proton connectivity within the pyridine ring. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring and the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This is instrumental in connecting the tert-butyl group to its position on the pyridine ring and confirming the relative positions of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
tert-Butyl (CH₃) ~1.3 ~29
tert-Butyl (quaternary C) - ~35
Aromatic CH (C3/C5) ~6.6 - 7.5 ~110 - 125
Quaternary Aromatic C - ~145 - 170
Carboxyl (COOH) ~13.0 ~165

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. rsc.org

Infrared (IR) Spectroscopy : The IR spectrum is expected to display characteristic absorption bands. A broad band in the 3500-2500 cm⁻¹ region would indicate the O-H stretching vibrations of the carboxylic acid and hydroxyl groups, likely involved in hydrogen bonding. A strong absorption around 1700-1680 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. Vibrations associated with the pyridine ring (C=C and C=N stretching) typically appear in the 1600-1400 cm⁻¹ region. C-H stretching and bending vibrations from the tert-butyl group would also be present. libretexts.org

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the O-H and C=O stretches are often weaker in Raman spectra, the aromatic ring vibrations are typically strong, providing a clear fingerprint of the pyridine core.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid & Phenol) Stretching (H-bonded) 3500 - 2500 (broad)
C-H (tert-Butyl) Stretching 2970 - 2870
C=O (Carboxylic Acid) Stretching 1700 - 1680

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. govinfo.gov In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion (M⁺) peak corresponding to its molecular weight.

The fragmentation pattern provides a fingerprint that helps to confirm the structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of a methyl group (•CH₃) from the tert-butyl group to form a stable [M-15]⁺ ion.

Loss of the entire tert-butyl group (•C₄H₉) to yield an [M-57]⁺ ion. researchgate.net

Loss of the carboxyl group as carbon dioxide (CO₂) resulting in an [M-44]⁺ peak.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). rero.ch This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₀H₁₃NO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. nih.govmdpi.com

Table 3: HRMS Data for this compound

Formula Ion Type Calculated Exact Mass
C₁₀H₁₃NO₃ [M+H]⁺ 196.0968
C₁₀H₁₃NO₃ [M+Na]⁺ 218.0787

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a common and effective method for determining the purity of the compound. nih.govvictoria.ac.nz Using a C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, a sharp, symmetrical peak would be expected for the pure compound. The presence of other peaks would indicate impurities.

Column Chromatography : On a preparative scale, silica (B1680970) gel column chromatography is a standard technique for the isolation and purification of the compound from reaction mixtures. rsc.org The polarity of the solvent system is adjusted to achieve effective separation from starting materials and byproducts.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as biological fluids, environmental samples, or reaction mixtures, necessitates highly selective and sensitive analytical methods. Hyphenated techniques, which couple a separation technique with a detection technique, are exceptionally well-suited for this purpose. Methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide the requisite specificity and resolving power to isolate the analyte from interfering components and confirm its identity with high confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical tool for the direct analysis of polar, non-volatile, and thermally sensitive compounds like this compound. mdpi.comnih.gov The technique combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Chromatographic Separation: For a compound with the polarity of this compound, reversed-phase high-performance liquid chromatography (HPLC) is a common approach. A C18 stationary phase is typically employed, with a mobile phase consisting of a gradient mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. nih.govnih.gov The acidic modifier helps to produce sharp peak shapes by suppressing the ionization of the carboxylic acid group.

Mass Spectrometric Detection: The amphoteric nature of this compound, containing both a basic pyridine nitrogen and acidic phenolic and carboxylic acid groups, allows for detection in either positive or negative ionization mode. Electrospray ionization (ESI) is a suitable soft ionization technique.

Positive Ion Mode (ESI+): The molecule can be protonated, typically at the nitrogen atom of the pyridine ring, to form the precursor ion [M+H]⁺.

Negative Ion Mode (ESI-): Deprotonation of the more acidic carboxylic acid group or the phenolic hydroxyl group can form the precursor ion [M-H]⁻. researchgate.net

Tandem mass spectrometry (MS/MS) is used for unambiguous identification and quantification. In this mode, the precursor ion is selected and fragmented to produce characteristic product ions. For this compound (Molecular Weight: 195.21 g/mol ), the fragmentation patterns can provide structural confirmation. For instance, common neutral losses include H₂O, CO, and CO₂. Fragmentation of the tert-butyl group often results in the loss of a methyl radical followed by isobutylene. mdpi.comnih.gov

The table below outlines hypothetical parameters for an LC-MS/MS method in Selected Reaction Monitoring (SRM) mode, a common technique for quantitative analysis. nih.govnih.gov

ParameterValueDescription
Ionization ModeESI+ / ESI-Positive or Negative Electrospray Ionization
Precursor Ion (m/z)196.1 [M+H]⁺ / 194.1 [M-H]⁻Protonated or deprotonated molecular ion
Example Product Ion 1 (m/z)152.1Proposed loss of CO₂ from the [M+H]⁺ ion
Example Product Ion 2 (m/z)138.1Proposed loss of CO₂ and CH₂ from the [M+H]⁺ ion
Example Product Ion 3 (m/z)178.1Proposed loss of H₂O from the [M-H]⁻ ion
Collision Energy (eV)15-30Energy applied to induce fragmentation (compound-dependent)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a robust technique for compound identification. However, due to the low volatility and high polarity of this compound, resulting from its hydroxyl and carboxylic acid functional groups, direct analysis by GC is not feasible. A chemical derivatization step is required to increase volatility and thermal stability. mdpi.com

Derivatization: Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms. rsc.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert both the carboxylic acid and the phenolic hydroxyl group into their respective trimethylsilyl (B98337) (TMS) esters and ethers. mdpi.comrsc.org This process replaces the polar -OH protons with nonpolar -Si(CH₃)₃ groups, making the molecule suitable for GC analysis.

Chromatographic Separation and Detection: The resulting bis-TMS derivative can be separated on a low-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS). usherbrooke.ca A programmed temperature gradient is used to elute the compound. The separated derivative is then introduced into the mass spectrometer, which typically operates in electron ionization (EI) mode. EI causes extensive and reproducible fragmentation, generating a characteristic mass spectrum that can be used for library matching and structural elucidation. Characteristic fragments would include the molecular ion of the derivative, ions corresponding to the loss of a methyl group ([M-15]⁺), and ions characteristic of TMS groups (e.g., m/z 73). nist.govresearchgate.net

The following table details hypothetical data for a GC-MS analysis following silylation.

ParameterValueDescription
Derivatizing AgentBSTFA w/ 1% TMCSN,O-bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane catalyst
Derivatized MW339.5 g/molMolecular weight of the bis-TMS derivative
GC Column5%-phenyl-dimethylpolysiloxaneStandard non-polar column for general analysis
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for GC-MS
Characteristic Ion 1 (m/z)324Proposed molecular ion minus a methyl group [M-CH₃]⁺
Characteristic Ion 2 (m/z)296Proposed loss of COOTMS from the [M-CH₃]⁺ ion
Characteristic Ion 3 (m/z)73Trimethylsilyl cation [Si(CH₃)₃]⁺

Applications of 2 Tert Butyl 6 Hydroxyisonicotinic Acid in Chemical Biology and Pre Clinical Medicinal Chemistry Research

Utilization as a Chemical Probe for Biological Target Validation

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study and validation of that target's biological function. eubopen.org The development of such probes is a critical step in drug discovery, bridging the gap between a potential target and a therapeutic strategy. nih.govnih.gov

The core structure, 6-hydroxynicotinic acid, is a known intermediate in the bacterial metabolic pathway for nicotinic acid. ebi.ac.ukresearchgate.net This inherent biological relevance makes it and its derivatives potential tools for studying the enzymes involved in this pathway. For instance, the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) specifically catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid. researchgate.netnih.gov

By modifying the core structure with a tert-butyl group, as in 2-(tert-Butyl)-6-hydroxyisonicotinic acid, researchers can create a tool to probe the active site of such enzymes. The bulky tert-butyl group can influence binding affinity, selectivity, and steric interactions within the enzyme's catalytic pocket. Such derivatives can be used to validate the function of a target protein and understand its substrate specificity, which are key steps in early-stage drug discovery. nuvisan.com The use of structurally related molecules helps in confirming that the observed biological effect is due to the interaction with the intended target.

Table 1: Key Concepts in Chemical Probe Utilization

Concept Description Relevance to this compound
Target Identification The process of identifying the specific molecular target to which a bioactive compound binds. Derivatives can be used to pinpoint enzymes that recognize the 6-hydroxyisonicotinic acid scaffold.
Target Validation The process of demonstrating that the identified molecular target is critically involved in a disease process. nih.gov By modulating the activity of a target enzyme, the compound can help confirm its role in a biological pathway.

| Activity-Based Protein Profiling (ABPP) | A chemical proteomic strategy that uses reactive chemical probes to assess the functional state of enzymes in complex proteomes. mdpi.com | While not an activity-based probe itself, the compound could be developed into one to study specific enzyme classes. |

Scaffold for the Discovery and Optimization of Novel Bioactive Entities

In medicinal chemistry, a "scaffold" is a core chemical structure upon which a variety of functional groups can be built to create a library of new compounds. mdpi.com Privileged scaffolds, which are capable of binding to multiple biological targets, are particularly valuable. The benzothiazole (B30560) nucleus is one such example of an important scaffold for generating compounds with a wide array of biological activities. mdpi.com

The this compound structure serves as a potential scaffold for several reasons:

Biological Relevance : The 6-hydroxyisonicotinic acid core is a natural metabolite, suggesting it is recognized by biological systems. ebi.ac.uk

Synthetic Tractability : The pyridine (B92270) ring can be readily functionalized, allowing chemists to systematically modify the structure to explore structure-activity relationships (SAR).

Modulation of Properties : The tert-butyl group is a common substituent in medicinal chemistry, often added to increase metabolic stability or modulate lipophilicity. symbiosisonlinepublishing.com It is a key feature in several synthetic antioxidants, such as butylated hydroxyanisole (BHA). symbiosisonlinepublishing.comnih.gov

Starting from this scaffold, researchers can synthesize a diverse set of derivatives to screen for various biological activities. This approach has been successfully used with other scaffolds, such as 4,5,6,7-tetrahydro-benzothiophene, to discover modulators of nuclear receptors like RORγt. nih.gov The goal of such optimization is to identify novel bioactive entities with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic development.

Contribution to Understanding Fundamental Biochemical and Physiological Processes

The study of metabolic pathways is fundamental to understanding biology. The parent compound, 6-hydroxynicotinic acid (6-HNA), is a crucial intermediate in the aerobic degradation of nicotinic acid (a form of Vitamin B3) by bacteria. ebi.ac.ukresearchgate.net The characterization of this pathway has provided significant insights into microbial metabolism.

A key enzyme in this process is 6-hydroxynicotinic acid 3-monooxygenase (NicC), a flavin-dependent enzyme that catalyzes the conversion of 6-HNA into 2,5-dihydroxypyridine (B106003) (2,5-DHP). researchgate.netnih.gov This reaction is a unique decarboxylative hydroxylation. nih.gov

Table 2: The Role of 6-Hydroxynicotinic Acid in Bacterial Metabolism

Metabolite/Enzyme Function Significance
Nicotinic Acid Starting substrate; essential vitamin. Utilized as a carbon and nitrogen source by bacteria.
6-Hydroxynicotinic Acid (6-HNA) First intermediate in the aerobic degradation pathway. researchgate.net A key metabolite that serves as the substrate for the NicC enzyme. ebi.ac.uk
6-Hydroxynicotinic acid 3-monooxygenase (NicC) Enzyme that catalyzes the decarboxylative hydroxylation of 6-HNA. researchgate.net Represents a novel class of flavin-dependent monooxygenases. nih.gov

| 2,5-Dihydroxypyridine (2,5-DHP) | Product of the NicC-catalyzed reaction. | Further degraded by the bacteria. |

By using derivatives such as this compound as substrate analogs, researchers can investigate the mechanism of enzymes like NicC. These studies can reveal details about the enzyme's active site architecture, its tolerance for substituted substrates, and the chemical steps of the catalytic cycle. This knowledge contributes to the broader understanding of flavoenzyme chemistry and microbial metabolic diversity. researchgate.net

Application in Drug Discovery Screening Platforms (non-clinical)

Drug discovery screening platforms are essential for identifying new lead compounds. These platforms utilize high-throughput screening (HTS) to test large libraries of chemical compounds for their ability to modulate the activity of a specific biological target. irbbarcelona.org

Compounds built upon biologically relevant scaffolds, such as this compound, are valuable components of screening libraries. 2bind.com The process typically involves several stages:

Assay Development : A robust and automated assay is created to measure the activity of the target protein (e.g., an enzyme or receptor).

High-Throughput Screening (HTS) : The compound library is screened against the target to identify initial "hits"—compounds that show a desired effect. irbbarcelona.org

Hit Confirmation and Validation : The activity of the initial hits is confirmed through repeated testing and orthogonal assays to eliminate false positives. nih.gov

Hit-to-Lead Optimization : The validated hits serve as starting points for medicinal chemistry efforts to improve their potency and drug-like properties.

The inclusion of this compound and its derivatives in such screening campaigns could lead to the identification of novel modulators for various targets. The unique combination of the hydroxypyridine core and the tert-butyl group provides chemical diversity that may yield hits for previously "undruggable" targets. nih.gov

Table 3: Types of Non-Clinical Screening Platforms

Screening Type Description Potential Application
Biochemical (Enzyme-Based) Screening Measures the effect of a compound directly on a purified target protein, such as an enzyme. Testing derivatives against enzymes like NicC or other monooxygenases.
Cell-Based Screening Monitors the impact of a compound on the behavior of whole cells, such as viability or signaling pathways. Assessing the compound's effect on cellular processes where nicotinic acid metabolism is relevant.

| Fragment-Based Drug Discovery (FBDD) | Screens smaller, low-molecular-weight fragments to identify novel binding interactions that can be built upon. | The 6-hydroxyisonicotinic acid core could be used as a fragment to identify proteins that recognize this motif. |

Future Research Directions and Unaddressed Challenges for 2 Tert Butyl 6 Hydroxyisonicotinic Acid

Exploration of Asymmetric Synthesis Routes to Chiral Analogs

The introduction of chirality into a molecular scaffold can dramatically influence its biological activity. While 2-(tert-Butyl)-6-hydroxyisonicotinic acid itself is achiral, the synthesis of chiral analogs through asymmetric methods presents a significant opportunity for discovering compounds with novel therapeutic properties. Future research in this area should focus on several key strategies:

Catalytic Asymmetric Hydrogenation: As demonstrated in the synthesis of intermediates for drugs like Indinavir, asymmetric hydrogenation of unsaturated precursors can be a powerful tool for establishing stereocenters with high enantioselectivity. princeton.edu Research could explore the synthesis of tetrahydropyridine (B1245486) precursors to this compound, followed by asymmetric hydrogenation to yield chiral piperidine (B6355638) derivatives.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as those derived from pseudoephedrine or Evans oxazolidinones, provides a reliable method for stereoselective alkylations and other C-C bond-forming reactions. core.ac.uk This approach could be adapted to introduce chiral substituents onto the pyridine (B92270) ring or at positions alpha to the carboxylic acid.

Organocatalysis: The development of chiral organocatalysts for asymmetric reactions, such as Michael additions or Friedel-Crafts alkylations, offers a metal-free approach to synthesizing chiral molecules. mdpi.commdpi.com Exploring the application of these catalysts in the synthesis of chiral derivatives of this compound could lead to efficient and environmentally benign synthetic routes.

A comparative overview of potential asymmetric synthesis strategies is presented in Table 1.

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogs

Strategy Description Potential Advantages Key Challenges
Catalytic Asymmetric Hydrogenation Introduction of stereocenters via hydrogenation of a prochiral unsaturated precursor using a chiral metal catalyst (e.g., Rh-BINAP).High enantioselectivity, potential for scalability.Synthesis of suitable precursors, catalyst cost and sensitivity.
Chiral Auxiliary-Mediated Synthesis Covalent attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction, followed by its removal.Well-established methodologies, predictable stereochemical outcomes.Stoichiometric use of the auxiliary, additional protection/deprotection steps.
Asymmetric Organocatalysis Use of small, chiral organic molecules to catalyze enantioselective transformations.Metal-free conditions, mild reaction conditions, catalyst stability.Catalyst loading, substrate scope limitations.
Biocatalysis Employment of enzymes (e.g., from Lactobacillus kefir) for stereoselective reductions or other transformations. nih.govHigh enantioselectivity and regioselectivity, environmentally friendly.Enzyme stability and availability, substrate specificity.

Identification of Novel Biological Targets and Undiscovered Mechanistic Pathways

The biological activity of this compound is largely uncharted territory. The presence of the hydroxypyridine core, a feature found in various biologically active molecules, suggests that this compound could interact with a range of biological targets. Future research should be directed towards:

High-Throughput Screening: Screening of this compound and its derivatives against diverse panels of biological targets, including enzymes, receptors, and ion channels, could rapidly identify potential therapeutic areas.

Target Deconvolution: For any identified biological activities, subsequent studies will be necessary to pinpoint the specific molecular target. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed for this purpose.

Mechanistic Studies: Elucidating the mechanism of action is crucial for understanding the biological effects of a compound. For instance, studies on related compounds like 6-hydroxynicotinic acid have detailed the mechanistic pathways of enzymes involved in their metabolism, such as 6-hydroxynicotinic acid 3-monooxygenase. nih.govresearchgate.net Similar investigations into the metabolic fate and molecular interactions of this compound are warranted.

Integration with Systems Biology and Omics Approaches for Broader Biological Context

To gain a holistic understanding of the biological effects of this compound, its investigation should not be limited to single-target interactions. Systems biology, coupled with omics technologies, provides a powerful framework for analyzing the global impact of a compound on a biological system. nih.govmdpi.com

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells or tissues treated with the compound can reveal the signaling pathways and cellular processes that are affected.

Proteomics: Studying the changes in protein expression and post-translational modifications can provide insights into the functional consequences of the compound's activity.

Metabolomics: Assessing the global changes in metabolite profiles can illuminate the metabolic pathways perturbed by the compound.

By integrating these multi-omics datasets, researchers can construct comprehensive models of the compound's biological activity, identify potential off-target effects, and generate new hypotheses about its mechanism of action and therapeutic potential. nih.govoeno-one.eu This integrative approach is essential for moving beyond a reductionist view and understanding the compound's effects within a complex biological context. researchgate.net

Development of Advanced Spectroscopic and Analytical Tools for In Situ Studies

Studying the behavior of this compound in real-time and within its native environment (in situ) presents a significant analytical challenge. The development of advanced spectroscopic and analytical tools is crucial for gaining deeper insights into its dynamics and interactions.

In Situ NMR Spectroscopy: This technique can be used to monitor reaction kinetics, identify transient intermediates, and study host-guest interactions in solution without the need for sample isolation.

Advanced Mass Spectrometry Techniques: Techniques such as ambient ionization mass spectrometry could allow for the direct analysis of the compound and its metabolites in biological tissues with minimal sample preparation.

Fluorescent Probes: The design and synthesis of fluorescently labeled analogs of this compound would enable the visualization of its subcellular localization and trafficking within living cells using advanced microscopy techniques.

Potential as a Component in Advanced Materials Science Research (e.g., coordination chemistry)

The structural features of this compound, specifically the carboxylic acid and hydroxyl groups on a pyridine ring, make it an attractive ligand for the synthesis of coordination complexes and metal-organic frameworks (MOFs). alchemyst.co.ukuci.edu

Coordination Chemistry: The compound can act as a bidentate ligand, coordinating to metal ions through the carboxylate oxygen and the hydroxyl oxygen or the pyridine nitrogen. The bulky tert-butyl group can influence the steric environment around the metal center, potentially leading to complexes with unique catalytic or magnetic properties. hw.ac.ukwordpress.com

Metal-Organic Frameworks (MOFs): As a bridging ligand, it could be used to construct porous MOFs with potential applications in gas storage, separation, and catalysis. The functional groups within the framework could be tailored to achieve specific properties.

Future research in this area should involve the systematic investigation of its coordination behavior with a variety of transition metals and lanthanides, followed by the characterization of the resulting materials' structural, electronic, and magnetic properties.

Addressing Challenges in Synthetic Accessibility and Scalability for Research Purposes

For any promising compound, the ability to synthesize it in sufficient quantities for extensive research is paramount. While laboratory-scale syntheses of this compound may exist, challenges related to accessibility and scalability need to be addressed.

Route Optimization: Current synthetic routes may not be optimal for large-scale production. Research into alternative synthetic strategies that utilize cheaper starting materials, fewer steps, and milder reaction conditions is necessary. researchgate.netnih.gov

Process Development: The transition from a laboratory-scale procedure to a scalable process requires careful optimization of reaction parameters, purification methods, and safety protocols.

Green Chemistry Principles: Future synthetic efforts should aim to incorporate principles of green chemistry, such as minimizing waste, using less hazardous reagents, and improving energy efficiency.

Overcoming these synthetic hurdles will be crucial for making this compound and its derivatives readily available to the broader scientific community for further investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(tert-Butyl)-6-hydroxyisonicotinic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via regioselective alkylation or hydroxylation of isonicotinic acid derivatives. For example, tert-butyl groups can be introduced using tert-butyl halides or esters under basic conditions (e.g., K₂CO₃ in DMF). Hydroxylation at the 6-position may involve oxidative or nucleophilic substitution reactions.
  • Critical Factors : Temperature (e.g., reflux vs. room temperature), solvent polarity, and steric hindrance from the tert-butyl group significantly affect reaction efficiency. For instance, highlights unexpected redox side reactions when tert-butyl-containing compounds interact with oxidizing agents like thionyl chloride, leading to dimerization or quinone formation .
  • Validation : Monitor reactions via TLC or HPLC (e.g., retention time ~1.23 minutes under SQD-FA05 conditions, as in ) and confirm purity using LCMS (e.g., m/z 757 [M+H]+ for related tert-butyl esters) .

Q. What purification techniques are most effective for isolating this compound?

  • Methodology : Use recrystallization (polar solvents like ethanol/water mixtures) or column chromatography (silica gel with gradients of ethyl acetate/hexane). For complex mixtures, reverse-phase HPLC is recommended.
  • Troubleshooting : If residual tert-butyl byproducts persist (e.g., 3,3',5,5'-tetra(tert-butyl)diphenoquinone, as in ), employ preparative TLC with dichloromethane/methanol (95:5) .

Q. How is structural characterization of this compound performed?

  • Techniques :

  • NMR : Confirm tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (δ ~6.5–8.0 ppm).
  • IR : Detect hydroxyl (broad ~3200 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) stretches.
  • LCMS/MS : Verify molecular ion peaks and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group).

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s stability under oxidative or acidic conditions?

  • Mechanistic Insight : The tert-butyl group provides steric protection but may participate in redox reactions. demonstrates that tert-butyl-substituted phenols can undergo oxidative coupling with thionyl chloride, forming dimers or quinones via radical intermediates .
  • Experimental Design : Expose the compound to controlled oxidative agents (e.g., H₂O₂, SOCl₂) and monitor degradation via HPLC. Compare results to analogous compounds without tert-butyl groups.

Q. What mechanistic insights can be derived from unexpected side reactions during synthesis?

  • Case Study : In , a tert-butyl-substituted phenol derivative reacted with thionyl chloride to form biphenyls instead of the expected acyl chloride. This suggests competing redox pathways involving radical coupling.
  • Resolution : Use radical scavengers (e.g., BHT) or alternative reagents (e.g., oxalyl chloride/DMF) to suppress side reactions. Validate intermediates via trapping experiments (e.g., ESR spectroscopy) .

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

  • Method Development :

  • HPLC : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18) to resolve peaks from structurally similar byproducts.
  • Validation Parameters : Include linearity (R² >0.99), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD <2%).
    • Data Cross-Validation : Compare results with LCMS (e.g., m/z 253 [M-H]⁻) and NMR integration .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

  • Root-Cause Analysis :

  • Reagent Purity : Trace moisture in solvents or reagents (e.g., SOCl₂) can alter reaction pathways ().
  • Analytical Variability : Ensure consistent NMR acquisition parameters (e.g., 500 MHz vs. 300 MHz) and LCMS ionization modes (ESI vs. APCI).
    • Resolution : Replicate experiments under strictly anhydrous conditions and cross-validate spectral data with independent labs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.